1-Methyl-3-[(4-methylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium
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Overview
Description
1-Methyl-3-[(4-methylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium is a chemical compound with the molecular formula C15H16N2. It is a member of the imidazolium family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a methyl group and a 4-methylphenyl group attached to the imidazolium ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[(4-methylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[(4-methylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazolium salts.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield the corresponding reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or 4-methylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include imidazolium salts, reduced imidazole derivatives, and substituted imidazolium compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-[(4-methylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(4-methylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular membranes, altering their permeability and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-[(4-methylphenyl)methyl]imidazolium chloride
- 1-Methyl-3-[(4-methylphenyl)methyl]imidazolium bromide
- 1-Methyl-3-[(4-methylphenyl)methyl]imidazolium iodide
Uniqueness
1-Methyl-3-[(4-methylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium is unique due to its specific substitution pattern on the imidazolium ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific reactivity or interaction profiles are required.
Properties
CAS No. |
743418-19-1 |
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Molecular Formula |
C12H17N2+ |
Molecular Weight |
189.28 g/mol |
IUPAC Name |
1-methyl-3-[(4-methylphenyl)methyl]-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C12H16N2/c1-11-3-5-12(6-4-11)9-14-8-7-13(2)10-14/h3-8H,9-10H2,1-2H3/p+1 |
InChI Key |
BVHOAOUJVPJDAZ-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C[NH+](C=C2)C |
Origin of Product |
United States |
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